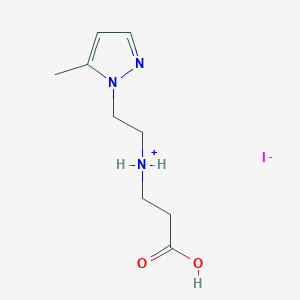![molecular formula C9H17N B1651291 6-Amino-spiro[3.5]nonane CAS No. 1255099-64-9](/img/structure/B1651291.png)
6-Amino-spiro[3.5]nonane
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro-heterocycles, which includes structures like 6-Amino-spiro[3.5]nonane, has been achieved using free radical chemistry . A variety of heterospiro [m.n]alkane bicyclic structures (m = 3–5, n = 4–6) possessing one, two, or three heteroatoms (N, O, Si, S) have been collected . The most useful strategies employed for the construction of the heterocyclic rings include C(sp3)–H bond functionalization by 1,5- or 1,6-hydrogen atom transfer (HAT) initiated by C(sp3)-, C(sp2)-, O-, or N-radicals and 5-exo-trig or 6-exo-trig cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure. The InChI code for this compound is 1S/C9H17N/c10-8-3-1-4-9(7-8)5-2-6-9/h8H,1-7,10H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.24 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Organic Chemistry Applications
- 6-Amino-spiro[3.5]nonane derivatives have been utilized in the asymmetric synthesis of spiro-piperidine derivatives. The synthesis involves alkylation followed by cyclisation of halogeno aminonitrile under dissolving metal conditions, showcasing its utility in creating complex organic structures (Ribeiro et al., 1994).
- The compound has shown potential in influenza A H3N2 virus inhibition studies, indicating its relevance in medicinal chemistry and drug discovery processes (Fytas et al., 2010).
Materials Science and Polymer Chemistry
- Novel polyimides derived from spiro compounds with this compound structures have been synthesized, highlighting their organosolubility, optical transparency, and excellent thermal stability. These properties make them suitable for various applications in materials science, including the production of transparent, flexible films with low moisture absorption and dielectric constants (Zhang et al., 2010).
Synthetic and Medicinal Chemistry
- Spiro compounds derived from this compound have been explored for their antiviral activities, particularly against influenza A virus, underscoring their significance in the development of novel antiviral agents (Kolocouris et al., 1994).
Safety and Hazards
The safety information for 6-Amino-spiro[3.5]nonane indicates that it is associated with several hazards. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Spiro[3.5]nonan-6-amine, also known as 6-Amino-spiro[3.5]nonane or spiro[3.5]nonan-8-amine, is a cyclic amine compound
Mode of Action
The exact mode of action of Spiro[3 These compounds showed only micromolar Ki value by in vitro α7 nAChR binding test, which may indicate the form of active metabolite play a role in their in vitro analgesic activities .
Biochemical Pathways
The specific biochemical pathways affected by Spiro[3
Result of Action
Análisis Bioquímico
Biochemical Properties
Spiro[3.5]nonan-6-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique spirocyclic structure allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions. For instance, Spiro[3.5]nonan-6-amine has been shown to interact with aminotransferases, which are enzymes involved in amino acid metabolism. These interactions can lead to changes in the enzyme’s activity, affecting the overall metabolic pathways in which they are involved .
Cellular Effects
The effects of Spiro[3.5]nonan-6-amine on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Spiro[3.5]nonan-6-amine has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, Spiro[3.5]nonan-6-amine can impact cell proliferation and survival .
Molecular Mechanism
At the molecular level, Spiro[3.5]nonan-6-amine exerts its effects through various binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, Spiro[3.5]nonan-6-amine can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of genes involved in critical cellular processes, such as metabolism and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[3.5]nonan-6-amine can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that Spiro[3.5]nonan-6-amine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Spiro[3.5]nonan-6-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, Spiro[3.5]nonan-6-amine can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Spiro[3.5]nonan-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter the levels of key metabolites. For example, Spiro[3.5]nonan-6-amine has been shown to influence the urea cycle, a critical pathway for nitrogen metabolism, by interacting with enzymes such as arginase and ornithine transcarbamylase .
Transport and Distribution
Within cells and tissues, Spiro[3.5]nonan-6-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, Spiro[3.5]nonan-6-amine may be actively transported into mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of Spiro[3.5]nonan-6-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Spiro[3.5]nonan-6-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
Propiedades
IUPAC Name |
spiro[3.5]nonan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-3-1-4-9(7-8)5-2-6-9/h8H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHGHIMPCGIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313903 | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255099-64-9 | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.5]nonan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[3.5]nonan-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B1651212.png)
![4-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-4-yl)carbonyl]morpholine](/img/structure/B1651213.png)
![N-isopropyl-5-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B1651214.png)
![N-(4-chlorophenyl)-4-(2-{[(5-methyl-2-furyl)methyl]amino}-2-oxoethyl)-3-oxopiperazine-1-carboxamide](/img/structure/B1651217.png)
![6-benzyl-2-{[(4-ethoxyphenyl)amino]methyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1651218.png)

![1H-1,4-diazepine, hexahydro-1-[4-methyl-5-(4-methylphenyl)-1,1-dioxido-3-isothiazolyl]-, hydrochloride](/img/structure/B1651222.png)



![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one hydrochloride](/img/structure/B1651228.png)
![5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1651230.png)
